(R)-2-Amino-2-phenylacetamide

Catalog No.
S776989
CAS No.
6485-67-2
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-phenylacetamide

CAS Number

6485-67-2

Product Name

(R)-2-Amino-2-phenylacetamide

IUPAC Name

(2R)-2-amino-2-phenylacetamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1

InChI Key

KIYRSYYOVDHSPG-SSDOTTSWSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)N)N

Synonyms

(R)-2-Amino-2-phenylacetamide;6485-67-2;D(-)-PHENYLGLYCINAMIDE;(2r)-2-amino-2-phenylacetamide;d-phenylglycinamide;AC1Q5IQX;H-D-Phg-NH2;UNII-2NDY0KO51E;AC1LE46F;D-(-)-Phenylglycineamide;2NDY0KO51E;KSC915M7J;SCHEMBL2332933;CTK8B5674;(R)-(-)-2-Phenylglycineamide;KIYRSYYOVDHSPG-SSDOTTSWSA-N;MolPort-004-969-078;(2R)-2-amino-2-phenylethanamide;KST-1A2892;ANW-49552;AR-1A2680;MFCD06799064;ZINC19810012;CS15488;VA10016

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N

The exact mass of the compound (2r)-2-Amino-2-phenylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, is an enantiomerically pure primary amide of the non-proteinogenic amino acid D-phenylglycine. It serves as a critical chiral building block and intermediate in the pharmaceutical and fine chemical industries. Its primary procurement value lies in its use as a stereochemically defined precursor for asymmetric synthesis, where the specific (R)-configuration is essential for controlling the chirality of the final product, such as in the synthesis of β-lactam antibiotics and the Hepatitis C virus (HCV) protease inhibitor Boceprevir.

Substituting (R)-2-Amino-2-phenylacetamide with its racemic mixture or the (S)-enantiomer is infeasible for its intended applications. In stereoselective synthesis, the chirality of the starting material dictates the stereochemistry of the product. Using the racemate ((±)-2-Amino-2-phenylacetamide) would yield an undesired mixture of final product diastereomers or enantiomers, leading to significantly reduced yields of the target molecule and introducing complex, costly purification steps. The (S)-enantiomer would produce the opposite, often biologically inactive or harmful, enantiomer of the target compound. Biological systems, particularly enzymes used in industrial biocatalysis, are highly stereoselective and will often exclusively process the (R)-enantiomer, rendering the (S)-form an inert or inhibitory contaminant.

Essential Chiral Auxiliary for Asymmetric Strecker Synthesis, Achieving >99:1 Diastereomeric Ratio

When used as a chiral auxiliary in the asymmetric Strecker reaction with pivaldehyde, (R)-2-Amino-2-phenylacetamide enables the formation of the corresponding α-amino nitrile with a diastereomeric ratio (dr) greater than 99:1. This high diastereoselectivity is driven by a crystallization-induced asymmetric transformation where the desired diastereomer selectively precipitates from the reaction medium. The resulting diastereomerically pure nitrile can be converted to (S)-tert-leucine in 73% overall yield and >98% enantiomeric excess (ee). Using the racemic amide would result in a racemic product (50:50 dr), and the (S)-amide would yield the opposite enantiomer.

Evidence DimensionDiastereomeric Ratio (dr) in Strecker Reaction
Target Compound Data> 99:1 dr
Comparator Or BaselineRacemic 2-Amino-2-phenylacetamide (Implied): 50:50 dr
Quantified DifferenceEffectively infinite improvement in diastereoselectivity over the racemate for producing a single enantiomer.
ConditionsStrecker reaction with pivaldehyde and NaCN/AcOH in water, followed by crystallization-induced asymmetric transformation.

This demonstrates the compound's direct, quantifiable impact on achieving high enantiopurity in the synthesis of valuable non-proteinogenic amino acids, avoiding costly chiral separations.

Required Stereospecific Precursor for Enzymatic Synthesis of β-Lactam Antibiotics

(R)-2-Amino-2-phenylacetamide is the required acyl donor for the industrial enzymatic synthesis of antibiotics like ampicillin and cephalexin, catalyzed by penicillin acylase. The enzyme exhibits absolute stereospecificity for the (R)-enantiomer. In optimized processes for ampicillin synthesis, conversion rates of the (R)-amide reach 71%. The (S)-enantiomer is not a substrate for the enzyme and would not react. Therefore, using a racemic mixture would, at best, halve the theoretical yield and introduce the unreacted (S)-enantiomer as a significant impurity requiring removal.

Evidence DimensionEnzymatic Conversion Rate
Target Compound Data71% conversion to ampicillin
Comparator Or Baseline(S)-2-Amino-2-phenylacetamide: 0% conversion (not a substrate)
Quantified DifferenceThe (R)-enantiomer is infinitely more reactive than the (S)-enantiomer in this critical industrial biotransformation.
ConditionsPenicillin acylase-catalyzed synthesis of ampicillin under optimized pH gradient conditions.

For large-scale, green-chemistry production of essential antibiotics, only the (R)-enantiomer is a viable precursor, making enantiopurity a non-negotiable procurement requirement.

Demonstrated Utility as a Precursor for P-Stereogenic Aminophosphine Ligands in Asymmetric Catalysis

(R)-2-Amino-2-phenylacetamide serves as a readily available chiral precursor for synthesizing novel P-stereogenic aminophosphine ligands. In a documented synthesis, reaction with tBuP(Me)Cl followed by borane protection yielded the corresponding phosphinamide in 98% yield as a mixture of diastereomers. Subsequent reductive cleavage provided the enantiopure (S)-P-tert-butyl-P-methylphosphinamine borane complex in 78% yield. This chiral building block was then used to construct a ligand for a Rhodium catalyst that demonstrated activity in asymmetric hydrogenation. The use of racemic or (S)-phenylglycinamide would lead to a different or racemic set of ligands, failing to produce the targeted enantioselective catalyst.

Evidence DimensionYield of Chiral Phosphinamide Intermediate
Target Compound Data98% yield
Comparator Or BaselineN/A (demonstrates suitability as a starting material)
Quantified DifferenceN/A
ConditionsReaction with tBuP(Me)Cl in THF, followed by protection with BH3·SMe2.

This confirms the compound's value as a cost-effective and structurally reliable starting material for developing advanced, proprietary catalysts for asymmetric reactions.

Industrial-Scale Biocatalytic Production of Semi-Synthetic Antibiotics

As the required stereospecific acyl donor for penicillin acylase, this compound is the correct choice for developing or scaling up green-chemistry manufacturing routes for β-lactam antibiotics like ampicillin and cephalexin. Its high enantiopurity ensures maximum conversion and simplifies downstream purification by eliminating unreactive enantiomeric impurities.

Development of Non-Proteinogenic Amino Acid Derivatives

For syntheses requiring robust stereochemical control, such as the production of (S)-tert-leucine, this compound serves as a highly effective chiral auxiliary. Its ability to induce crystallization of the desired diastereomer provides a practical, high-yielding route to enantiomerically pure amino acids, bypassing the need for expensive chiral chromatography.

Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound is a suitable starting material for the synthesis of complex chiral ligands, such as P-stereogenic aminophosphines. Researchers developing novel catalysts for asymmetric hydrogenation or other transformations can use this precursor to introduce a reliable chiral element into the ligand backbone.

Key Intermediate for Antiviral Drug Synthesis

As a documented intermediate in the synthesis of the HCV protease inhibitor Boceprevir, this compound is a critical raw material for research, development, and manufacturing programs targeting this or structurally related antiviral agents. Procurement of the enantiomerically pure (R)-form is essential to ensure the correct stereochemistry in the final active pharmaceutical ingredient.

XLogP3

-0.1

UNII

2NDY0KO51E

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6485-67-2

Wikipedia

D-phenylglycinamide

Dates

Last modified: 08-15-2023

Explore Compound Types